

# Spectroscopic Profile of 2-(5-Hydroxypentyl)phenol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **2-(5-Hydroxypentyl)phenol**. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on established principles of spectroscopy and data from analogous compounds. The information herein serves as a valuable reference for the identification, characterization, and quality control of **2-(5-Hydroxypentyl)phenol** in research and development settings.

# **Core Spectroscopic Data**

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-(5-Hydroxypentyl)phenol**.

### Table 1: Predicted <sup>1</sup>H NMR Data



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.10	d	1H	Ar-H
~7.05	t	1H	Ar-H
~6.85	t	1H	Ar-H
~6.75	d	1H	Ar-H
~4.80	s (broad)	1H	Ar-OH
~3.60	t	2H	-CH <sub>2</sub> -OH
~2.60	t	2H	Ar-CH <sub>2</sub> -
~1.60	m	2H	Ar-CH2-CH2-
~1.40-1.30	m	4H	-CH2-CH2-CH2-
~1.20	s (broad)	1H	-CH <sub>2</sub> -OH

Table 2: Predicted <sup>13</sup>C NMR Data



Chemical Shift (δ, ppm)	Assignment
~154.0	Ar-C-OH
~130.0	Ar-C
~128.0	Ar-C
~127.0	Ar-C-CH <sub>2</sub>
~121.0	Ar-C
~115.0	Ar-C
~62.5	-CH <sub>2</sub> -OH
~32.0	Ar-CH <sub>2</sub> -
~31.5	-CH <sub>2</sub> -
~29.0	-CH <sub>2</sub> -
~25.5	-CH <sub>2</sub> -

**Table 3: Predicted IR Spectroscopy Data** 

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3600-3200	Strong, Broad	O-H Stretch (Alcohol & Phenol) [1][2][3][4]
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Strong	Aliphatic C-H Stretch
1600, 1500	Medium-Strong	Aromatic C=C Bending[1][3]
1450	Medium	C-H Bending (Aliphatic)
1250	Strong	C-O Stretch (Phenol)[1]
1050	Strong	C-O Stretch (Alcohol)[1][4]

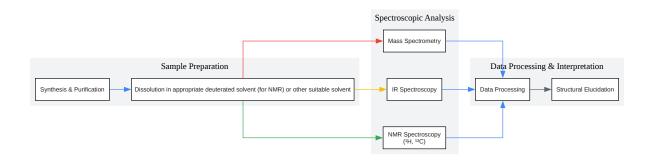
**Table 4: Predicted Mass Spectrometry Data** 



m/z	Fragmentation
180	[M] <sup>+</sup> (Molecular Ion)
162	[M-H <sub>2</sub> O] <sup>+</sup>
107	[M-C5H10OH]+ (Benzylic cleavage)
94	[C <sub>6</sub> H <sub>5</sub> OH] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ]+

### **Experimental Workflow**

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **2-(5-Hydroxypentyl)phenol**.



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